molecular formula C11H10N2 B3351194 2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline CAS No. 34086-61-8

2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline

Cat. No.: B3351194
CAS No.: 34086-61-8
M. Wt: 170.21 g/mol
InChI Key: MVYNJRWXFSDRQI-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[3,2-b]quinoline is an organic compound serving as a core structural scaffold in medicinal chemistry research. Its fused heterocyclic architecture makes it a molecule of significant interest for developing novel biologically active compounds. Research indicates that the pyrrolo[3,2-b]quinoline framework is a valuable template for designing potent kinase inhibitors . Specifically, derivatives based on this scaffold have been engineered as type II inhibitors that bind to the DFG-out conformation of tyrosine kinases such as EphA3 and EphB4 . The nitrogen atoms within this heterocyclic system can engage in critical hydrogen-bonding interactions with the hinge region of kinase targets, which is essential for its inhibitory activity . Beyond kinase inhibition, broader research on pyrroloquinoline derivatives has demonstrated a wide spectrum of potential pharmacological activities, including anticancer, antibacterial, and antiviral effects, highlighting the versatility of this chemical class in drug discovery . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Handle with appropriate precautions; refer to the Safety Data Sheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,2-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-2-4-9-8(3-1)7-11-10(13-9)5-6-12-11/h1-4,7,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYNJRWXFSDRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC3=CC=CC=C3N=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298905
Record name 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34086-61-8
Record name NSC126870
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of 2,3 Dihydro 1h Pyrrolo 3,2 B Quinoline Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds in solution. By analyzing various NMR experiments, the connectivity of atoms and the stereochemistry of a molecule can be established. For pyrroloquinoline systems, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for unambiguous assignment of all proton and carbon signals, especially to differentiate between various possible isomers. beilstein-journals.orgbeilstein-archives.orgtsijournals.com

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. In analogs of 2,3-Dihydro-1H-pyrrolo[3,2-b]quinoline, the spectrum can be divided into distinct regions corresponding to aromatic protons, methylene (B1212753) protons of the dihydropyrrole ring, and protons on various substituents.

For instance, in a series of N-substituted 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one analogs, the protons on the quinoline (B57606) ring typically appear in the downfield region (δ 7.0–8.5 ppm). nih.gov The specific chemical shifts and coupling constants (J) allow for the assignment of each proton on the aromatic core. The methylene protons of the dihydropyrrole ring usually present as singlets or multiplets in the range of δ 4.0-5.0 ppm, depending on the substitution pattern. nih.gov

Table 1: Representative ¹H NMR Data for a 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Analog nih.gov Data for N-(tert-butyl)-2-(7-methoxy-9-methyl-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)-2-methylpropanamide, a structural isomer of a substituted this compound.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz)
Quinoline-H8.00d, J = 9.2
Quinoline-H7.46dd, J = 9.2, 2.8
Quinoline-H7.35d, J = 2.7
NH (amide)6.15s
CH₂ (dihydropyrrole)4.59s
OCH₃3.98s
N-CH₃ (quinoline)3.07s
C(CH₃)₂1.72s
C(CH₃)₃1.37s
This table is interactive. You can sort and filter the data.

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The chemical shifts of carbon atoms are highly sensitive to their electronic environment. In pyrroloquinoline analogs, carbonyl carbons (if present, as in pyrroloquinolin-1-ones) are found significantly downfield (δ > 160 ppm). nih.gov Carbons of the aromatic quinoline and pyrrole (B145914) rings typically resonate between δ 100-160 ppm. nih.govmdpi.com The aliphatic carbons of the dihydropyrrole ring and any alkyl substituents appear in the upfield region of the spectrum (δ 10-65 ppm). nih.gov

Table 2: Representative ¹³C NMR Data for a 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Analog nih.gov Data for N-(tert-butyl)-2-(7-methoxy-9-methyl-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)-2-methylpropanamide.

Carbon Assignment Chemical Shift (δ, ppm)
C=O (amide)172.8
C=O (lactam)168.5
Aromatic/Heteroaromatic C157.7, 157.6, 145.0, 144.2, 130.8, 129.0, 123.4, 121.4, 102.6
C (quaternary, aliphatic)60.5
OCH₃55.5
C (quaternary, aliphatic)51.2
CH₂ (dihydropyrrole)49.3
C(CH₃)₃28.6
C(CH₃)₂24.5
N-CH₃ (quinoline)12.1
This table is interactive. You can sort and filter the data.

While 1D NMR provides fundamental data, 2D NMR techniques are essential for the complete and unambiguous structural assignment of complex molecules like pyrroloquinolines. beilstein-archives.org

COSY (Correlation Spectroscopy) establishes the connectivity between protons that are coupled to each other, typically through two or three bonds. This is vital for tracing the proton networks within the aromatic and aliphatic parts of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the direct assignment of carbon resonances based on their known proton partners.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is particularly crucial for identifying quaternary carbons (which have no attached protons) and for establishing the connectivity between different fragments of the molecule, thereby confirming the specific isomeric structure and the fusion pattern of the heterocyclic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) shows correlations between protons that are close in space, regardless of whether they are bonded. This is instrumental in determining the stereochemistry and conformation of the molecule.

The structures of novel alkaloids with pyrroloquinoline skeletons are often confirmed using a combination of these 2D NMR techniques. beilstein-journals.orgbeilstein-archives.org

For analogs containing fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally informative technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. purdue.edu Its key advantage is the very large chemical shift range (around 800 ppm), which makes the fluorine signals extremely sensitive to subtle changes in the local electronic environment. purdue.edu

This sensitivity is valuable in medicinal chemistry for studying drug-receptor interactions, conformational changes, and metabolic pathways of fluorinated drug candidates. nih.gov In the context of this compound analogs, introducing a fluorine atom or a trifluoromethyl (-CF₃) group would provide a sensitive spectroscopic probe. The chemical shift of the ¹⁹F signal would be indicative of its position on the scaffold and could be monitored to study interactions with biological targets.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

HRMS provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula of a compound, which is a critical step in confirming the identity of a newly synthesized molecule. mdpi.com For various pyrroloquinoline analogs, HRMS data consistently shows a very small difference between the calculated (calcd) mass for the proposed formula and the experimentally found mass, validating their composition. nih.govbeilstein-journals.org

Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data for Pyrroloquinoline Analogs nih.gov

Compound Formula Ion Calculated m/z Found m/z
Analog 1C₂₁H₂₈N₃O₃[M+H]⁺370.2131370.2135
Analog 2C₃₀H₃₀N₃O₃[M+H]⁺480.2287480.2279
Analog 3C₂₅H₂₇ClN₃O₂[M+H]⁺436.1792436.1786
Analog 4C₃₀H₂₉BrN₃O₃[M+H]⁺558.1392558.1386
This table is interactive. You can sort and filter the data.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for determining the molecular weight of polar compounds, making it highly suitable for the analysis of pyrroloquinoline derivatives. This soft ionization method typically protonates the analyte molecule, allowing for the detection of the molecular ion peak, most commonly as the [M+H]⁺ adduct in positive ion mode. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of newly synthesized analogs.

In the analysis of various pyrroloquinoline analogs, ESI-MS is used to verify the successful synthesis by matching the observed mass-to-charge ratio (m/z) with the calculated value for the expected chemical formula. For instance, in a study of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, HRMS (ESI) was used to confirm the formation of the target molecules. nih.gov The detection of the protonated molecular ion [M+H]⁺ with high accuracy provides unambiguous evidence of the compound's identity. nih.gov Similarly, ESI-MS has been instrumental in characterizing condensation products of pyrroloquinoline quinone (PQQ) with amino acids, where it can identify various adducts and derivatives in complex biological matrices. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by revealing characteristic losses of substituents or ring cleavages. nih.gov

Table 1: Representative High-Resolution Mass Spectrometry (ESI-MS) Data for Selected 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Analogs nih.gov

Compound Chemical Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺
5a C₃₀H₃₀N₃O₃ 480.2287 480.2279
5i C₂₄H₂₆N₃O₃ 404.1974 404.1970

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is an indispensable tool for the functional group analysis of organic molecules. It provides diagnostic information about the types of chemical bonds present within a molecule's structure.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy states. Specific functional groups absorb at characteristic frequencies, producing a unique spectral fingerprint. For this compound and its analogs, IR spectroscopy can confirm the presence of key structural motifs.

The core structure contains several identifiable groups. The N-H stretch of the pyrrole ring typically appears as a sharp to moderately broad band in the 3500-3300 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydropyrrole ring appear just below 3000 cm⁻¹. vscht.cz The C=N stretching vibration within the quinoline ring system gives rise to absorptions in the 1620-1580 cm⁻¹ range. acgpubs.org Furthermore, C=C stretching vibrations from the aromatic rings are expected in the 1600-1450 cm⁻¹ region. vscht.cz In a study on related 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one analogs, characteristic IR bands were observed for C=O (ketone) at ~1647 cm⁻¹, aromatic C-H at ~3074 cm⁻¹, and N-H at ~3185 cm⁻¹. mdpi.com These values provide a reference for identifying functional groups in similar heterocyclic systems.

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in Pyrroloquinoline Analogs

Functional Group Vibration Type Characteristic Absorption Range (cm⁻¹) References
N-H (Pyrrole) Stretch 3500 - 3300 libretexts.org
Aromatic C-H Stretch 3100 - 3000 vscht.cz
Aliphatic C-H Stretch 3000 - 2850 libretexts.org
C=O (Amide/Ketone) Stretch 1680 - 1640 mdpi.com
C=N (Quinoline) Stretch 1620 - 1580 acgpubs.org

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography is the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. For chiral molecules, it can determine the absolute stereochemistry, and for flexible molecules, it reveals the preferred conformation in the solid state.

Table 3: Selected Crystallographic Data for Pyrroloquinoline Quinol (PQQH₂·2DMSO·CH₃CN) researchgate.net

Parameter Value
Chemical Formula C₁₄H₁₀N₂O₈ · 2(C₂H₆OS) · C₂H₃N
Crystal System Triclinic
Space Group P-1
a (Å) 8.8415 (11)
b (Å) 11.2346 (14)
c (Å) 13.9110 (17)
α (°) 83.195 (4)
β (°) 87.112 (4)
γ (°) 71.933 (4)

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, Column Chromatography)

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. Column chromatography using silica (B1680970) gel as the stationary phase is a standard method for isolating target compounds from reaction mixtures. mdpi.com The separation is based on the differential adsorption of components, which are eluted using a solvent system of appropriate polarity, such as a hexane-ethyl acetate (B1210297) mixture. mdpi.com

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of the final product. A small amount of the sample is injected into a column, typically a reversed-phase C18 column, and eluted under high pressure with a mobile phase. biorxiv.org The components are separated based on their affinity for the stationary versus the mobile phase, and a detector (e.g., UV-Vis) quantifies the eluted compounds. A pure sample will ideally show a single sharp peak in the chromatogram. The purity is often expressed as a percentage of the total peak area. nih.gov For example, various 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were analyzed by HPLC to confirm purities, which were consistently found to be above 95% under specific chromatographic conditions. nih.gov

Table 4: Example HPLC Conditions and Purity Data for a Pyrroloquinoline Analog nih.gov

Parameter Condition / Value
Compound 5i (N-(tert-butyl)-2-(7-methoxy-1-oxo-9-phenyl-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)acetamide)
Column Not specified, but typically reversed-phase (e.g., C18)
Mobile Phase Not specified, gradient or isocratic
Detection Wavelength 220 nm and 254 nm
Retention Time 3.687 min

| Peak Area Purity | 97.82% (at 220 nm), 98.59% (at 254 nm) |

Computational and Theoretical Investigations of 2,3 Dihydro 1h Pyrrolo 3,2 B Quinoline Scaffolds

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like pyrroloquinoline derivatives. scirp.org

DFT calculations can determine various electronic and structural properties, including:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

Electron Distribution and Atomic Charges: DFT can map the electron density, revealing which parts of the molecule are electron-rich or electron-poor. This information helps predict how the molecule will interact with other reagents. For instance, in the parent quinoline (B57606) molecule, certain carbon atoms exhibit a negative charge, marking them as potential electron donor sites, while hydrogen atoms typically carry a positive charge. scirp.org

Reactivity Descriptors: DFT calculations can yield various parameters that quantify reactivity, such as ionization potential, electron affinity, chemical hardness, and electrophilicity. researchgate.net Studies on related heterocyclic systems show that the addition of certain functional groups can significantly alter these properties, for example, by decreasing the energy gap and increasing reactivity. researchgate.net

PropertySignificance in Chemical Reactivity
Total EnergyIndicates the overall stability of the molecular structure.
HOMO EnergyRelates to the ability to donate electrons (nucleophilicity).
LUMO EnergyRelates to the ability to accept electrons (electrophilicity).
Energy Gap (HOMO-LUMO)Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net
Dipole MomentMeasures the polarity of the molecule, influencing solubility and intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, making it essential for predicting their photophysical behavior. nih.gov This includes how molecules absorb and emit light, which is critical for applications in materials science, such as in solar cells, and in biological imaging. researchgate.netmdpi.com

TD-DFT calculations can predict:

Absorption Spectra: By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate a molecule's UV-visible absorption spectrum. This helps to understand the electronic transitions responsible for the observed absorption bands. mdpi.com

Emission Properties: TD-DFT can be used to study the geometry of the lowest excited state, from which fluorescence typically occurs. This allows for the prediction of emission wavelengths.

Nature of Excited States: The calculations can reveal the character of an excited state, for instance, whether it involves a localized excitation on a part of the molecule or a charge-transfer (CT) character where an electron moves from one part of the molecule to another. mdpi.comresearchgate.net

For example, in studies of related diketopyrrolopyrroles, TD-DFT calculations showed that the excited state was localized on the core of the molecule with no significant charge-transfer character. mdpi.comresearchgate.net In contrast, for some pyrrolo[1,2-a]quinoxaline derivatives, the calculations were crucial in understanding their fluorescent properties and environmental responsiveness. researchgate.net The accuracy of TD-DFT can be limited in cases involving certain types of excited states, such as those with significant double-excitation character, where more advanced methods may be required for accurate description. nih.gov

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and the energy barriers between them.

Energy minimization is a computational process that adjusts the geometry of a molecule to find a structure with a minimum potential energy. This is a crucial first step in many computational studies, including DFT and molecular docking, to ensure that the calculations are performed on a realistic and stable structure. For complex molecules that can exist in multiple shapes, a thorough conformational search is necessary to identify the global energy minimum. Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, can be a powerful tool for exploring the conformational space of a molecule. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is a key tool in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug might interact with its biological target.

Molecular docking simulations place a ligand into the binding site of a protein and score the different poses based on how well they fit and the strength of their interactions. This process allows researchers to:

Identify Potential Biological Targets: By docking a molecule against various proteins, one can hypothesize its mechanism of action.

Predict Binding Poses: Docking reveals the specific orientation of the ligand in the binding pocket, showing which parts of the molecule are involved in key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. semanticscholar.org

Estimate Binding Affinity: The docking score is an estimation of the binding free energy, which indicates the strength of the interaction between the ligand and the protein. A lower (more negative) score generally suggests a stronger binding affinity. semanticscholar.org

Derivatives of various pyrroloquinoline isomers have been investigated using molecular docking against a range of biological targets. For instance, derivatives of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline have been docked against Epidermal Growth Factor Receptor (EGFR) and Carbonic Anhydrase (CA), two targets relevant to cancer. researchgate.net Similarly, 2H-thiopyrano[2,3-b]quinoline derivatives were evaluated against the anticancer peptide CB1a. semanticscholar.org

Compound/Derivative ScaffoldBiological TargetReported Docking Score (kcal/mol)Reference
2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivative (5a)EGFR-8.839 researchgate.net
2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivative (5a)Carbonic Anhydrase (CA)-5.337 researchgate.net
2H-thiopyrano[2,3-b]quinoline derivative (1)CB1a-5.3 semanticscholar.org
2H-thiopyrano[2,3-b]quinoline derivative (4)CB1a-6.1 semanticscholar.org

In addition to the primary (orthosteric) binding site where the natural substrate binds, many proteins have secondary, or allosteric, sites. shsmu.edu.cn Ligands that bind to allosteric sites can modulate the protein's activity in a different way than orthosteric inhibitors, often with higher specificity and lower toxicity. shsmu.edu.cn

Computational methods are increasingly used to identify and analyze these allosteric pockets. shsmu.edu.cn Molecular docking and molecular dynamics simulations can be used to investigate whether a compound prefers to bind to an allosteric site over the orthosteric site. Fragment screening by X-ray crystallography can also experimentally identify these non-orthosteric binding events, providing a starting point for computational analysis. escholarship.org This type of analysis is crucial for developing a new class of drugs known as allosteric modulators.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of new, unsynthesized molecules.

Development of Predictive Models for Biological Activity

Despite a comprehensive search of scientific databases and computational chemistry literature, no published studies were identified that focus on the development of predictive QSAR models for the biological activity of 2,3-Dihydro-1H-pyrrolo[3,2-b]quinoline derivatives. Research on related quinoline-based scaffolds has utilized QSAR to explore activities such as anticancer and antimalarial properties, but these findings are not directly applicable to the specific pyrrolo[3,2-b] isomer.

Feature Selection Methodologies in QSAR

Feature selection is a critical step in QSAR modeling, involving the identification of the most relevant molecular descriptors that contribute to the biological activity of interest. As no QSAR models have been developed for the this compound scaffold, there is consequently no information available regarding the feature selection methodologies that would be employed for this specific class of compounds.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling and Druglikeness Assessment

In silico ADME profiling is a crucial component of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic properties. This helps to identify candidates with favorable druglike characteristics and reduce late-stage attrition.

Prediction of Pharmacokinetic Parameters

There is a lack of published research detailing the in silico prediction of pharmacokinetic parameters for this compound and its derivatives. While public databases like PubChem provide some basic computed physical and chemical properties for the parent compound, a comprehensive ADME profile, including parameters such as blood-brain barrier penetration, human intestinal absorption, and metabolic stability, has not been reported in the scientific literature.

Table 1: Basic Computed Physicochemical Properties for this compound

PropertyValueSource
Molecular Weight170.21 g/mol PubChem
XLogP32.2PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count0PubChem

This table is generated from basic computational predictions and does not represent a full in silico ADME study.

Toxicity Predictions (e.g., PAINS filter, general toxicity profiles, in silico safety analysis)

No specific in silico toxicity assessments for the this compound scaffold were found in the reviewed literature. Studies on analogous compounds have included toxicity predictions and PAINS (Pan-Assay Interference Compounds) filtering to identify molecules that may lead to false positives in high-throughput screening. nih.govrsc.org However, these analyses have not been extended to the specific scaffold of interest. Therefore, there is no data available on its potential for toxicity or its general in silico safety profile.

Preclinical Biological Activities and Mechanistic Investigations of 2,3 Dihydro 1h Pyrrolo 3,2 B Quinoline Derivatives

Antimicrobial and Antiparasitic Activities

Derivatives of the 2,3-dihydro-1H-pyrrolo[3,2-b]quinoline framework have demonstrated significant potential in combating various pathogens, including protozoan parasites and bacteria.

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Several studies have highlighted the antileishmanial potential of this compound derivatives.

A series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and assessed for their efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.govrsc.org Among the tested compounds, one derivative, designated as 5m , showed notable in vitro activity against both the promastigote and amastigote stages of the parasite. nih.govrsc.org The in vitro antileishmanial activity of compound 5m was found to be significant, with a 50% inhibitory concentration (IC50) of 8.36 μM against amastigotes. nih.govrsc.org The compound's cytotoxicity was evaluated against J774 macrophage host cells, yielding a 50% cytotoxic concentration (CC50) of 65.11 μM, which resulted in a selectivity index (SI) of 7.79. nih.govrsc.org

In a subsequent in vivo study using a BALB/c mouse model infected with L. donovani, compound 5m demonstrated a moderate reduction in parasite burden. nih.govrsc.org The administration of the compound led to a 56.2% inhibition of parasite load in the liver and a 61.1% inhibition in the spleen. nih.govrsc.org

Another study investigated styrylquinoline-type compounds for their antileishmanial properties against Leishmania (Viannia) panamensis. semanticscholar.orgresearchgate.net Two compounds, 3b (4-bromo-2-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]phenyl-acetate) and 3c (4-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]-2,6-dimethoxyphenyl acetate), were active against intracellular amastigotes with EC50 values of 2.8 and 3.14 μg/mL, respectively. semanticscholar.orgresearchgate.net Their cytotoxicity against human U-937 macrophages showed LC50 values of 5.5 and 3.4 μg/mL, leading to selectivity indices of 1.96 and 1.08. semanticscholar.orgresearchgate.net In hamsters with experimental cutaneous leishmaniasis, a topical cream with 2% of compound 3b resulted in clinical improvement in 80% of the animals, while compound 3c led to a complete cure in 20% and clinical improvement in 40% of the hamsters. semanticscholar.orgresearchgate.net

Table 1: In Vitro and In Vivo Antileishmanial Activity of this compound Derivatives

Compound Parasite Strain In Vitro Activity (IC50/EC50) Host Cell Line Cytotoxicity (CC50/LC50) Selectivity Index (SI) In Vivo Model Efficacy Reference
5m L. donovani amastigotes 8.36 μM J774 macrophages 65.11 μM 7.79 BALB/c mice 56.2% (liver) & 61.1% (spleen) inhibition nih.govrsc.org
3b L. (V) panamensis amastigotes 2.8 μg/mL U-937 macrophages 5.5 μg/mL 1.96 Hamsters 80% clinical improvement semanticscholar.orgresearchgate.net
3c L. (V) panamensis amastigotes 3.14 μg/mL U-937 macrophages 3.4 μg/mL 1.08 Hamsters 20% cure, 40% clinical improvement semanticscholar.orgresearchgate.net

The emergence of antibiotic-resistant bacterial strains has necessitated the search for new antibacterial agents. Derivatives of the pyrroloquinoline scaffold have shown promise in this area.

A series of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamide derivatives were synthesized and evaluated for their antibacterial activity. tandfonline.com The study demonstrated that these compounds exhibited potent inhibition against both Gram-negative (Escherichia coli) and Gram-positive (Streptococcus and Enterococcus) bacteria. tandfonline.com Among the synthesized compounds, 9a showed particularly strong activity against the tested bacterial strains. tandfonline.com

In another study, a series of 3-chloro-1-aryl-4-dihydro-2H-pyrrolo[2,3-b]quinoxalin-2-ones and their dimethylated analogues were tested for antibacterial properties against Escherichia coli, Bacillus spizizenii, and Pseudomonas aeruginosa. researchgate.net Compounds 3a , 3g , 4a , and 4h from this series displayed inhibitory activity against E. coli and B. spizizenii. researchgate.net

Table 2: Antibacterial Activity of Pyrroloquinoline Derivatives

Compound Series Derivative(s) Bacterial Strains Activity Reference
Pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides 9a E. coli, Streptococcus, Enterococcus Potent inhibition tandfonline.com
3-chloro-1-aryl-4-dihydro-2H-pyrrolo[2,3-b]quinoxalin-2-ones 3a , 3g , 4a , 4h E. coli, B. spizizenii Inhibitory activity researchgate.net

Malaria, caused by Plasmodium parasites, remains a major global health issue. Research into new antimalarial agents has included the evaluation of pyrroloquinoline derivatives.

A series of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones were evaluated for their in vitro antiplasmodial activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. nih.gov However, the tested compounds (4a–l ) were found to be inactive. nih.gov

In contrast, other related pyrroloquinazoline derivatives have shown significant antimalarial effects. For instance, new derivatives of pyrrolo[3,2-f]quinazoline-1,3-diamine, such as 2a (bis-ethylcarbamate) and 3a (tetra-acetamide), demonstrated high potency against multiple clones of P. falciparum (D-6, RCS, W-2, and TM91C235) with 50% inhibitory concentrations around 0.01 ng/mL. nih.govdtic.mil These compounds also showed high efficacy in a Plasmodium berghei mouse model. nih.govdtic.mil

**Table 3: Antimalarial Activity of Pyrroloquinoline Derivatives against *P. falciparum***

Compound Series Derivative(s) P. falciparum Strain In Vitro Activity (IC50) Reference
2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones 4a–l 3D7 Inactive nih.gov
Pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives 2a , 3a D-6, RCS, W-2, TM91C235 ~0.01 ng/mL nih.govdtic.mil

Anticancer and Cytotoxic Activities (in vitro cell line studies and in vivo animal models)

The cytotoxic potential of this compound derivatives against various cancer cells has been a significant area of investigation.

A study on novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones revealed significant cytotoxic activity against several cancer cell lines. nih.gov Compound 4h , which has 4-methoxyphenyl (B3050149) and 4-fluorophenyl substitutions, was the most potent, with IC50 values of 0.83 μM, 0.66 μM, and 0.95 μM against breast (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cell lines, respectively. nih.gov Another derivative, 4i , with phenyl and 3-chlorophenyl groups, showed notable activity against vascular tumor endothelial cells (sEnd.2) with an IC50 of 0.80 μM, while exhibiting moderate activity against melanoma and breast cancer cells. nih.gov

Pyrano[3,2-c]quinoline analogues have also been investigated for their anticancer properties. nih.gov These compounds were screened for their cytotoxicity, with the most promising candidates showing activity against TNF-α and IL-6 inhibition as well as anticancer effects. nih.gov

Furthermore, a series of 1,3,4-substituted-pyrrolo[3,2-c]quinoline derivatives were evaluated against a panel of approximately 60 tumor cell lines. cnr.it A derivative, 4g , with a 4-benzo[d] nih.govresearchgate.netdioxol-5-yl moiety, displayed broad-spectrum activity against leukemia, CNS, melanoma, renal, and breast cancer cell lines with IG50 values in the low micromolar range. cnr.it Another compound, 4i , with a 4-(OH-di-Cl-Ph) group, and compound 5 , with a Cl-propyl chain, showed selective activity against the entire leukemia sub-panel. cnr.it

Table 4: Anti-proliferative Effects of this compound Derivatives

Compound Cancer Cell Line(s) In Vitro Activity (IC50/IG50) Reference
4h MCF-7 (Breast), B16 (Melanoma), sEnd.2 (Endothelioma) 0.83 μM, 0.66 μM, 0.95 μM nih.gov
4i sEnd.2 (Endothelioma), B16 (Melanoma), MCF-7 (Breast) 0.80 μM, 9.36 μM, 11.35 μM nih.gov
4g Leukemia, CNS, Melanoma, Renal, Breast Low μM range cnr.it
4i , 5 Leukemia (CCRF-CEM, K-562, MOLT-4, RPMI-8226, SR) Selective activity cnr.it

The selective cytotoxicity of certain this compound derivatives against cancer cells over normal cells is a key area of research for developing targeted cancer therapies.

In the study of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones, compound 4i demonstrated significant selective cytotoxicity against vascular tumor endothelial cells (sEnd.2) with an IC50 of 0.80 μM, while being less potent against melanoma (B16) and breast cancer (MCF-7) cells. nih.gov This suggests that specific structural modifications can direct the cytotoxic activity towards particular cell types. The presence of a phenyl or 4-methoxyphenyl group at the 3-position of the 1H-pyrrolo[3,2,1-ij]quinazolin-1-one framework appeared to be favorable for activity compared to a 4-halogenophenyl substituent. nih.gov

For the 1,3,4-substituted-pyrrolo[3,2-c]quinoline series, preliminary biological assays on the MCF-7 breast cancer cell line, including cell cycle analysis, clonogenic assays, and ROS content tests, were conducted to understand the mechanism of action. cnr.it A comparison of viability between MCF-7 and non-tumorigenic MCF-10A cells was also performed to assess selectivity. cnr.it Docking studies suggested that these compounds may exert their anticancer effects through the inhibition of heat shock protein 90 (HSP90). cnr.it

Prodrug Design and Activation under Hypoxic Conditions

No specific research studies or data were found detailing the design of this compound derivatives as prodrugs intended for activation under hypoxic conditions. While the development of hypoxia-activated prodrugs is an active area of research for various chemical scaffolds, information pertaining to this specific pyrroloquinoline isomer is not available in the searched scientific literature.

Enzyme Inhibition and Receptor Modulation Studies

Monoamine Oxidase B (MAO-B) Inhibition

There is no available information from the conducted searches to suggest that this compound derivatives have been investigated as inhibitors of Monoamine Oxidase B (MAO-B).

Caspase-3 Inhibition and Apoptosis Modulation

No studies were identified that evaluated the inhibitory activity of this compound derivatives against caspase-3 or their role in the modulation of apoptosis. Research on caspase-3 inhibition within the broader pyrroloquinoline class has focused on different isomers, such as pyrrolo[3,4-c]quinoline derivatives. benthamdirect.comresearchgate.netnih.gov

Glycine (B1666218) Binding Site Antagonism of NMDA Receptor

No preclinical data was found to indicate that this compound derivatives act as antagonists at the glycine binding site of the NMDA receptor.

Antiviral Activities (in vitro)

There are no specific in vitro studies available in the searched literature that report on the antiviral activities of this compound derivatives. While the broader quinoline (B57606) class of compounds is known for its potential antiviral properties, this has not been specifically documented for the requested scaffold. nih.govmdpi.com

Compound Names

As no specific compounds could be discussed under the provided outline, a table of compound names cannot be generated.

Anti-HIV Properties

Research into the anti-HIV properties of the specific this compound scaffold is limited in publicly available literature. However, the broader classes of quinoline and pyrrole (B145914) derivatives have demonstrated significant anti-HIV activity, suggesting the potential of this fused heterocyclic system. For instance, various quinoline-based compounds have been shown to inhibit HIV transcription. nih.gov Additionally, natural products containing a pyrrolo[2,3-c]quinoline skeleton, such as trigonoine B, have exhibited anti-HIV activity by preventing the cytopathic effects of HIV-1IIIB in C8166 cells. nih.gov

Pyrrole-containing compounds have been identified as privileged scaffolds in the development of anti-HIV agents, targeting various stages of the viral life cycle, including entry and reverse transcription. nih.gov For example, a series of 3a,6a-Dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives have been evaluated for their anti-HIV-1 activity, with some analogs showing promising potency. nih.gov

While these findings relate to structurally similar but distinct heterocyclic systems, they provide a rationale for the potential anti-HIV activity of this compound derivatives. Further research is necessary to synthesize and evaluate compounds with this specific scaffold to determine their efficacy against HIV.

Anti-Hepatitis B Virus (HBV) Activity

Direct studies on the anti-Hepatitis B Virus (HBV) activity of this compound derivatives are not readily found in the existing scientific literature. However, the antiviral potential of the constituent quinoline and pyrrole moieties against HBV has been noted in broader studies. For example, the anti-HBV activity of trigonoine B, which possesses a pyrrolo[2,3-c]quinoline core, has been evaluated in vitro using an HBV-transfected HepG2 cell line. nih.gov

Furthermore, various heterocyclic compounds incorporating quinoline have been investigated as antiviral agents, with some showing activity against HBV. nih.govnih.gov The general antiviral properties of quinoline derivatives stem from their ability to intercalate into viral nucleic acids and interact with viral enzymes. doi.org These general findings suggest that the this compound scaffold could serve as a template for the design of novel anti-HBV agents, though specific experimental validation is required.

Structure-Activity Relationship (SAR) Analysis

While specific structure-activity relationship (SAR) studies for this compound derivatives are not extensively documented, general SAR principles can be extrapolated from related pyrroloquinoline and quinoline compounds.

The nature and position of substituents on the quinoline and pyrrole rings play a crucial role in modulating the biological activity of these heterocyclic systems. For other classes of antiviral quinolines, the presence of specific substituents is critical for potency. For instance, in a series of pyrryl aryl sulfones with anti-HIV-1 activity, the ester function at position 2 of the pyrrole nucleus was found to be a key determinant of inhibitory potency. nih.gov

In the context of anti-HIV quinoline-based allosteric integrase inhibitors, substitutions at the 6 or 8 position of the quinoline ring have been shown to impact antiviral properties, with bulky substituents being detrimental to activity. rsc.org Conversely, the addition of a bromine atom at either position 6 or 8 conferred better antiviral properties against wild-type HIV-1. rsc.org For a series of 2-aryl quinolines, methoxy (B1213986) substituents on the quinoline skeleton were associated with higher anti-HIV activity. nih.gov

These examples highlight the sensitivity of biological activity to subtle changes in the substitution pattern, suggesting that a systematic variation of substituents on the this compound core would be a critical step in developing potent antiviral agents.

The stereochemistry of chiral centers within a molecule can significantly influence its biological activity. While specific data on the stereochemical influence for this compound derivatives is not available, the importance of stereochemistry is a well-established principle in medicinal chemistry. For many biologically active compounds, one enantiomer is significantly more potent than the other, as it can better fit into the chiral binding site of a biological target. It is therefore highly probable that the stereochemistry of any chiral centers introduced into the this compound scaffold would have a profound impact on the activity profile of its derivatives.

Investigation of Molecular Targets and Pathways

Identifying the specific molecular targets and pathways through which a compound exerts its biological effect is fundamental to understanding its mechanism of action.

While the specific biological targets of this compound derivatives in the context of viral infections have not been definitively identified, related compounds offer insights into potential mechanisms. For instance, many quinoline derivatives exert their antiparasitic and potential antiviral effects through the inhibition of topoisomerases. nih.gov In the context of HIV, quinoline-based compounds have been shown to act as allosteric inhibitors of integrase, an enzyme essential for viral replication. rsc.org Other quinoline derivatives have been found to inhibit HIV transcription by targeting the NF-kappaB and Sp1 transcription factors. nih.gov

More broadly, pyrroloquinoline quinone (PQQ) has been shown to inhibit the 3CLpro enzyme of coronaviruses, which is crucial for viral replication. nih.gov Given the structural similarities, it is plausible that this compound derivatives could target similar viral enzymes, such as reverse transcriptase, integrase, or protease in HIV, or the viral polymerase in HBV. However, experimental verification is necessary to confirm these potential targets.

Elucidation of Molecular Mechanisms of Action

The therapeutic potential of this compound derivatives is intrinsically linked to their diverse molecular mechanisms of action. Investigations into these mechanisms have revealed that these compounds can interact with a range of biological targets, leading to effects such as antiprotozoal, anticancer, and antifungal activities. The primary molecular interactions identified include inhibition of essential enzymes like topoisomerases and protein kinases, as well as interference with key proteins in pathogenic fungi.

A significant mechanism of action for certain pyrroloquinoline derivatives is the inhibition of topoisomerases. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting topoisomerases, these compounds can induce extensive DNA fragmentation, ultimately leading to cell death. nih.gov This mode of action is comparable to that of the known anticancer agent ellipticine, suggesting that these derivatives could serve as a foundation for developing new topoisomerase-inhibiting drugs. nih.gov

Another prominent mechanism is the inhibition of protein kinases. nih.govmdpi.com Kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating other proteins. The dysregulation of kinase activity is a hallmark of many diseases, including cancer. Pyrrolo[3,2-b]quinoxaline derivatives have been specifically designed as type II kinase inhibitors. nih.gov These inhibitors bind to the inactive "DFG-out" conformation of the kinase, occupying a hydrophobic pocket that is not accessible when the kinase is in its active state. nih.gov This specific binding mode has been confirmed through X-ray crystallography. nih.gov

Furthermore, molecular docking studies have been instrumental in elucidating the potential mechanisms of action for various derivatives. For instance, in the context of antileishmanial activity, derivatives of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one have been shown to dock effectively into the active site of Leishmania donovani topoisomerase 1. nih.govrsc.org Similarly, the antifungal properties of pyrrolo[1,2-a]quinoline (B3350903) analogues have been attributed to their potential to bind to and inhibit crucial fungal enzymes such as secreted aspartic protease 3 (SAP3), surface protein β-glucanase, and sterol 14-alpha demethylase in Candida albicans. mdpi.com

The following tables summarize the key molecular targets and inhibitory activities of various this compound derivatives and related compounds based on preclinical research findings.

Table 1: Kinase Inhibitory Activity of Pyrroloquinoline Derivatives

This table presents the inhibitory activity of selected pyrroloquinoline derivatives against various protein kinases.

CompoundTarget KinaseIC₅₀ (µM)Reference
2c cRAF[Y340D][Y341D]0.78 mdpi.com
2a JAK30.36 mdpi.com
2b JAK30.38 mdpi.com
2c JAK30.41 mdpi.com
2q JAK30.46 mdpi.com
2a NPM1-ALK0.54 mdpi.com
2b NPM1-ALK0.25 mdpi.com
This table is interactive. You can sort the data by clicking on the column headers.

Table 2: Antifungal Activity of Pyrrolo[1,2-a]quinoline Derivatives against Candida albicans

This table details the minimum inhibitory concentrations (MICs) of various pyrrolo[1,2-a]quinoline derivatives against the fungal pathogen Candida albicans.

CompoundMinimum Inhibitory Concentration (µg/mL)Reference
BQ-06 0.4 mdpi.com
BQ-07 0.4 mdpi.com
BQ-08 0.4 mdpi.com
BQ-01 0.8 mdpi.com
BQ-03 0.8 mdpi.com
BQ-05 0.8 mdpi.com
BQ-04 1.6 mdpi.com
BQ-02 12.5 mdpi.com
This table is interactive. You can sort the data by clicking on the column headers.

Table 3: Antileishmanial Activity of a 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivative

This table shows the in vitro antileishmanial activity of compound 5m.

CompoundTargetIC₅₀ (µM)Reference
5m L. donovani anti-amastigote8.36 nih.govrsc.org
This table is interactive. You can sort the data by clicking on the column headers.

Applications in Chemical Biology and Medicinal Chemistry Development

Design and Synthesis of Chemically Diverse Compound Libraries based on the Pyrroloquinoline Core

The generation of compound libraries with high chemical diversity is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space to identify novel bioactive molecules. The pyrroloquinoline scaffold is particularly amenable to the construction of such libraries due to the availability of multiple synthetic strategies that allow for systematic variation of substituents.

Key methodologies for synthesizing diverse libraries around related pyrroloquinoline cores include multicomponent reactions (MCRs), [3+2] cycloadditions, and post-Ugi modifications. For instance, a library of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, a close isomer of the title scaffold, was successfully synthesized using a post-Ugi modification strategy. nih.govrsc.org This approach allows for the introduction of various functional groups in a single step, rapidly generating a collection of unique compounds for biological screening. In one such study, a library of these compounds was evaluated for antileishmanial activity, leading to the identification of a potent hit compound. nih.govrsc.org

Similarly, one-pot multicomponent condensation reactions have been employed to create libraries of related fused quinoline (B57606) systems. A series of pyrano[3,2-c]quinoline analogues was synthesized by condensing 2,4-dihydroxy-1-methylquinoline, malononitrile, and various aromatic aldehydes. nih.gov This efficient, one-pot method yields the final products directly from the reaction mixture, facilitating rapid library construction. nih.gov Another powerful technique is the [3+2] cycloaddition of cycloimmonium ylides, which has been used to generate derivatives with pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline scaffolds. mdpi.com These methods highlight the modular nature of pyrroloquinoline synthesis, where different building blocks can be combined to achieve structural diversity for screening against various biological targets. tandfonline.com

Table 1: Methodologies for Pyrroloquinoline-based Library Synthesis

Synthetic Strategy Scaffold Example Key Features Reference
Post-Ugi Modification 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one High efficiency, rapid generation of diversity. nih.govrsc.org
Multicomponent Condensation Pyrano[3,2-c]quinoline One-pot synthesis, simple product isolation. nih.gov

Development of Molecular Probes and Tools for Biological Research

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. Fluorescent molecules are particularly valuable in this context. While specific examples utilizing the 2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline scaffold as a molecular probe are not extensively documented, related structures possessing intrinsic fluorescence hold significant promise for such applications.

A notable example involves the synthesis of strongly polarized π-extended 1,4-dihydropyrrolo[3,2-b]pyrroles fused with tetrazolo[1,5-a]quinolines . acs.org These complex, ladder-type heteroacenes are generated through a combination of multicomponent reactions and intramolecular direct arylation. The resulting compounds possess up to 14 conjugated rings and exhibit efficient fluorescence, with emission wavelengths spanning most of the visible spectrum. acs.org

The inherent fluorescence of these extended pyrrolo-quinoline systems is a critical feature for the development of molecular probes. By attaching specific targeting moieties or environmentally sensitive functional groups to this fluorescent core, researchers could potentially design probes for various applications, including:

Bioimaging: Visualizing specific organelles or proteins within living cells.

Biosensing: Detecting the presence of specific ions, small molecules, or changes in the cellular environment (e.g., pH, polarity).

Flow Cytometry: Labeling and sorting cells based on the presence of specific biomarkers.

The synthetic accessibility and tunable photophysical properties of these related scaffolds make them an attractive starting point for the rational design of next-generation molecular tools for biological research. acs.org

Strategies for Enhancing Selectivity and Potency of Bioactive Pyrroloquinolines

Once a bioactive "hit" compound is identified from a screening library, the subsequent step involves optimizing its properties to enhance potency (the concentration required to produce an effect) and selectivity (the ability to interact with a specific target over others). Several rational design strategies have been applied to derivatives of the broader pyrroloquinoline class.

Structure-Activity Relationship (SAR) Studies: A primary strategy involves the systematic modification of the scaffold and analysis of the resulting changes in biological activity. In a study of pyrano[3,2-c]quinoline analogues, researchers found that the nature and position of substituents on an aryl ring at the C4 position were critical for both anti-inflammatory and anticancer activity. nih.gov The screening results indicated that structural variations, including the use of electron-withdrawing, electron-donating, or sterically hindered groups, significantly influenced the biological outcome, providing a clear SAR roadmap for further optimization. nih.gov

Modification of Physicochemical Properties: The potency and pharmacokinetic profile of a drug candidate can often be improved by fine-tuning its physicochemical properties. In the development of antileishmanial 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, researchers introduced free amide groups into the lead compound. nih.gov This modification was designed to increase the molecule's polarity and enhance its capacity for hydrogen bonding, which can lead to stronger and more specific interactions with the biological target. nih.gov

Targeted vs. Multi-Target Inhibition: A higher-level strategic consideration is whether to design a highly selective inhibitor or one that modulates multiple targets. While high selectivity can minimize off-target side effects, multi-target inhibitors can be advantageous for treating complex diseases like cancer, potentially overcoming drug resistance. mdpi.com Research on 1,2-dithiolo[3,4-c]quinoline-1-thione derivatives has explored the development of multi-kinase inhibitors, demonstrating a deliberate strategy to create compounds with a broader activity profile to inhibit rapidly mutating kinases. mdpi.com

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful techniques in medicinal chemistry used to modify a lead compound's core structure (scaffold) or peripheral functional groups, respectively. semanticscholar.orgdtic.mil These strategies aim to discover novel chemotypes with improved properties, such as enhanced potency, better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or new intellectual property space. dtic.mil

Scaffold Hopping: This approach involves replacing the central core of a molecule with a topologically different scaffold while maintaining the original's key binding interactions. uniroma1.it A compelling example is the successful application of a scaffold-hopping strategy to inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes. Starting with a pyrrolo[1,2-a]quinoxaline core, a closely related scaffold, researchers used computational methods to design new inhibitors where the pyrrole (B145914) ring was replaced by other azoles. nih.gov This modification was predicted to improve physicochemical properties, such as reducing the partition coefficient (cLogP). The subsequent synthesis and biological evaluation confirmed that the new scaffolds retained inhibitory activity, validating the computer-driven scaffold-hopping approach. nih.gov

Bioisosteric Replacement: This technique involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological profile. estranky.sksilae.it For example, replacing a metabolically liable ester group with a more stable triazole ring can enhance a drug's half-life. unimore.it In a study focused on developing novel anti-inflammatory agents based on a nih.govtandfonline.comresearchgate.nettriazino[2,3-c]quinazoline scaffold, bioisosteric sulfur substitutions were explored to modify the compound's properties and interaction with its target. researchgate.net Similarly, another project utilized bioisosteric replacement by substituting a thione group with a carbonyl group in a thieno[2,3-d]pyrimidine system to fine-tune ADMET-related parameters, including molecular weight and lipophilicity. researchgate.net These examples demonstrate the utility of bioisosteric replacements in rationally modifying lead compounds to achieve a more desirable therapeutic profile.

Table 2: Lead Optimization Strategies for Pyrroloquinoline-Related Scaffolds

Strategy Example Scaffold Modification Goal Reference
Scaffold Hopping Pyrrolo[1,2-a]quinoxaline Replacement of pyrrole ring with other azoles Improve physicochemical properties (cLogP), find novel chemotypes nih.gov
Bioisosteric Replacement nih.govtandfonline.comresearchgate.netTriazino[2,3-c]quinazoline Sulfur substitutions Modulate anti-inflammatory activity researchgate.net

Future Research Directions and Translational Perspectives for 2,3 Dihydro 1h Pyrrolo 3,2 B Quinoline Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The construction of the pyrroloquinoline framework has been achieved through various elegant chemical strategies. Existing methods include palladium-catalyzed reactions, aza-Diels-Alder (Povarov) reactions, post-Ugi modifications, and electrocyclization. mdpi.combeilstein-journals.orgrsc.orgmdpi.com Future research in this area should focus on developing synthetic pathways that are not only novel but also align with the principles of green and sustainable chemistry.

Key future objectives include:

Asymmetric Synthesis: Developing robust, enantioselective methods to control the stereochemistry of chiral centers within the scaffold is critical, as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles. mdpi.com

Catalytic C-H Activation: Expanding on existing methods, the use of transition-metal catalysis for direct C-H functionalization of the pyrroloquinoline core could provide a more atom-economical and efficient route to novel analogues, bypassing the need for pre-functionalized starting materials. mdpi.com

Biocatalysis and Microbial Synthesis: Inspired by the microbial fermentation pathways used to produce pyrroloquinoline quinone (PQQ), future work could explore the development of engineered enzymes or microorganisms to produce the 2,3-dihydro-1H-pyrrolo[3,2-b]quinoline scaffold or its precursors. ijournals.cnresearchgate.net This approach offers the potential for highly selective and environmentally benign synthesis.

Flow Chemistry: Implementing continuous flow synthesis for key reaction steps could enhance safety, reproducibility, and scalability, facilitating the rapid production of compound libraries for screening and lead optimization.

Advanced Mechanistic Investigations of Biological Activities

Derivatives of the broader pyrroloquinoline family have been identified as inhibitors of diverse biological targets, including topoisomerases, the Hedgehog signaling pathway, potassium channels, and acetylcholinesterase. researchgate.netnih.govnih.govnih.govresearchgate.net However, for many of these compounds, the precise molecular mechanism of action remains to be fully elucidated.

Future research should employ advanced techniques to dissect these mechanisms:

Target Identification and Validation: For compounds identified through phenotypic screening, target deconvolution using methods like chemical proteomics (e.g., activity-based protein profiling) is essential to identify specific molecular binding partners.

Structural Biology: Obtaining high-resolution crystal or cryo-electron microscopy (cryo-EM) structures of pyrroloquinoline derivatives in complex with their protein targets would provide invaluable insight into their binding modes. This structural information is crucial for guiding rational, structure-based drug design.

Biophysical and Cellular Assays: A deeper understanding requires moving beyond simple inhibition assays. Techniques like surface plasmon resonance (SPR) can quantify binding kinetics, while detailed cellular assays can map the downstream signaling pathways affected by the compound, confirming on-target engagement and revealing potential off-target effects. For example, while some derivatives are known to poison topoisomerase II, it is suggested this may not be their primary mechanism of action, highlighting the need for more comprehensive studies. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The convergence of large chemical datasets and advanced computational power has enabled artificial intelligence (AI) and machine learning (ML) to become transformative tools in drug discovery. nih.govmdpi.com Applying these technologies to the this compound scaffold could significantly accelerate the discovery of new drug candidates.

Future applications in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust ML-based QSAR models can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates and better understand the chemical features driving potency. researchgate.net

De Novo Design: Generative AI models can design entirely new pyrroloquinoline derivatives tailored to have optimal activity against a specific target. mdpi.com These models can explore a vast chemical space to propose novel structures that human chemists might not have conceived.

ADMET Prediction: AI algorithms can predict crucial pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) early in the discovery process. nih.gov This allows for the in silico filtering of compounds that are likely to fail later in development due to poor drug-like properties.

Computer-Aided Synthesis Planning (CASP): Retrosynthesis AI tools can help chemists devise the most efficient and viable synthetic routes for novel, computer-generated compound designs, bridging the gap between virtual design and physical synthesis. nih.gov

Potential for Development of Preclinical Candidates

Several pyrroloquinoline derivatives have already shown promising activity in animal models of disease, marking them as valuable starting points for preclinical development. researchgate.netnih.gov The translation of these early hits into genuine preclinical candidates requires a focused, multidisciplinary effort.

Future research should concentrate on:

Lead Optimization: Iterative chemical modification of promising hits is needed to enhance potency, improve selectivity against the intended target, and optimize pharmacokinetic properties such as metabolic stability and oral bioavailability. For instance, thieno[3,2-c]quinoline-4-one was identified as a potent hit but had poor metabolic stability, leading to the development of the more stable pyrrolo[3,2-c]quinoline-4-one derivative 12b . researchgate.net

In Vivo Efficacy Studies: Compounds must be evaluated in progressively more sophisticated and relevant animal models of human disease to confirm their therapeutic potential.

Pharmacokinetic and Toxicology Profiling: A comprehensive assessment of how the compound is absorbed, distributed, metabolized, and excreted is essential. Early-stage toxicology studies are also required to identify any potential liabilities that would prevent further development. The stability of compound 5m in simulated gastric and intestinal fluids represents a foundational step in this process. rsc.orgnih.gov

Table 1: Pyrroloquinoline Derivatives with In Vivo Activity

Compound Derivative Class Demonstrated In Vivo Activity Disease Model Citation
5m 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden Leishmaniasis (infected Balb/c mice) nih.gov, rsc.org

| 12b | pyrrolo[3,2-c]quinoline-4-one | Antitumor activity and suppression of stromal Gli1 mRNA expression | Medulloblastoma (murine allograft model) | researchgate.net |

Unexplored Therapeutic Areas and Biological Targets for Pyrroloquinoline Scaffolds

The demonstrated activity of pyrroloquinolines against a diverse set of targets suggests that the full therapeutic potential of this scaffold is far from exhausted. researchgate.net A key future direction is the systematic exploration of new disease areas and novel molecular targets.

Strategies for this exploration include:

Phenotypic Screening: Testing libraries of pyrroloquinoline derivatives in a wide range of cell-based phenotypic assays (e.g., for antiviral, antibacterial, or anti-inflammatory activity) could uncover unexpected therapeutic applications. Pyrrole-containing compounds have shown promise as antibacterial agents, suggesting this could be a fruitful area for investigation. nih.gov

Target-Based Screening: Screening these libraries against large panels of purified proteins, such as kinases, proteases, or G-protein coupled receptors (GPCRs), could identify novel, high-value molecular targets.

Neurodegenerative Diseases: Given that certain derivatives inhibit acetylcholinesterase, a target for Alzheimer's disease, a broader investigation into their effects on other targets relevant to neurodegeneration (e.g., tau aggregation, neuroinflammation) is warranted. researchgate.net

Infectious Diseases: The potent antileishmanial activity of some derivatives suggests the scaffold should be evaluated against other protozoan parasites (e.g., those causing malaria or trypanosomiasis) as well as a broader spectrum of bacterial and viral pathogens. beilstein-journals.orgnih.gov

By pursuing these multifaceted research directions, the scientific community can continue to build upon the rich chemistry of the this compound scaffold, paving the way for the development of next-generation therapeutics.

Q & A

Q. Table 1: Representative Synthetic Conditions

PrecursorReagents/ConditionsProduct YieldReference
Diketene + isatinPrimary amines, solvent-free, 80–100°C65–75%
2-Chloro-3-vinylquinolinep-Aminobenzenesulfonamide, 180–200°C70–80%

(Basic) Structural Confirmation via Spectroscopic Methods

Q: How are spectroscopic techniques employed to confirm the structure of pyrroloquinoline derivatives? A: A combination of 1H/13C NMR , IR , and mass spectrometry is critical:

  • NMR : Proton signals for the pyrrole ring (δ 6.5–7.5 ppm) and quinoline protons (δ 7.8–8.5 ppm) confirm fusion. For example, methyl groups on the pyrrole ring appear at δ 3.35 .
  • IR : Stretching vibrations at 1650–1700 cm⁻¹ indicate carbonyl groups (e.g., ester moieties) .

Q. Table 2: Key NMR Signals for 8-Chloro-2-methyl-4-(4-methylpiperazin-1-yl)-2H-pyrrolo[3,4-c]quinoline

Proton EnvironmentChemical Shift (δ, ppm)
N-CH33.35
C2-H and C6-H (aromatic)6.85–7.20
Quinoline C7-H8.10

(Basic) Solubility and Stability Profiles

Q: What factors influence the solubility and stability of this compound derivatives? A:

  • Solubility : Derivatives are lipophilic, with poor aqueous solubility but high solubility in DMSO, DMF, and dichloromethane. Ethyl ester derivatives show improved solubility due to polar carboxylate groups .
  • Stability : Stable under inert atmospheres but degrade in acidic/basic conditions. Storage at –20°C in amber vials is recommended .

(Advanced) Optimizing Cyclization Reactions

Q: How can cyclization reactions be optimized to improve yields in pyrroloquinoline synthesis? A:

  • Catalyst-Free Conditions : Copper-free Sonogashira coupling at room temperature using propargylic alcohols reduces side reactions and improves regioselectivity .
  • Microwave Assistance : Shortens reaction times (e.g., from 24h to 2h) and enhances yields by 15–20% for indole-fused derivatives .
  • Solvent Optimization : Using toluene or xylene at reflux temperatures (110–130°C) facilitates ring closure in dibromo precursors .

(Advanced) Resolving Contradictions in Biological Activity Data

Q: How can discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) be addressed? A:

  • Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., electron-withdrawing groups at C4) can enhance kinase inhibition while reducing antimicrobial effects .
  • Standardized Assays : Variability in MIC (Minimum Inhibitory Concentration) values arises from differences in bacterial strains. Using CLSI (Clinical Laboratory Standards Institute) protocols ensures reproducibility .

Q. Table 3: Comparative Biological Activities

DerivativeTarget (IC50)MIC (μg/mL)Reference
Ethyl ester derivativeTopoisomerase I (0.8 µM)>100
4-Chloro-substitutedEGFR kinase (12 nM)25 (S. aureus)

(Advanced) Thermodynamic Stability Evaluation

Q: What methodologies assess the thermodynamic stability of pyrroloquinoline derivatives? A:

  • DSC/TGA Analysis : Differential scanning calorimetry (DSC) reveals decomposition temperatures (e.g., 235–240°C for 1H-Pyrrolo[2,3-f]quinoline) .
  • Computational Studies : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) and HOMO-LUMO gaps to predict stability under oxidative conditions .

(Advanced) Target Identification for Sigma Ligands

Q: What mechanistic approaches identify biological targets for pyrroloquinoline-based sigma ligands? A:

  • Radioligand Binding Assays : Competitive binding studies with [³H]-DTG (ditolylguanidine) quantify affinity for σ1/σ2 receptors .
  • Kinase Profiling : High-throughput screening against kinase libraries (e.g., EGFR, BRAF) identifies off-target effects .

(Advanced) Green Chemistry in Synthesis

Q: How can sustainable practices be integrated into pyrroloquinoline synthesis? A:

  • Solvent-Free Reactions : Using melt conditions (e.g., heating precursors without solvents) reduces waste .
  • Biocatalysis : Lipase-mediated esterification avoids hazardous reagents for carboxylate derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline
Reactant of Route 2
2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.